molecular formula C21H25N5O5S2 B1219407 2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester

2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester

Cat. No. B1219407
M. Wt: 491.6 g/mol
InChI Key: KFOPCWIEXWDMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[4-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester is a member of triazoles.

Scientific Research Applications

Microwave-Promoted Synthesis and Biological Activity

A series of 1,2,4-triazole derivatives were synthesized using both microwave-assisted and conventional methods. These compounds, derived from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate, exhibited antimicrobial, anti-lipase, and antiurease activities, showcasing their potential in biological applications (Özil et al., 2015).

Chemical Transformations and Structural Analyses

Transformation into Thiazolecarboxylic Acid Derivatives

Ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid underwent various chemical transformations to produce 2-acetyl(arylsulfonyl)amino derivatives, showcasing the versatility of thiazolecarboxylic acid derivatives in chemical synthesis (Dovlatyan et al., 2004).

Antimicrobial and Anticancer Evaluations

Novel Di-triazoles and Triazole Derivatives – Antimicrobial Evaluation

A series of novel di-triazoles and triazole derivatives were synthesized and evaluated for their antimicrobial properties. Certain compounds demonstrated good antifungal activity against yeast fungi, and others showed antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Enterococcus faecalis, as well as fungi including Candida albicans and Candida tropicalis (Ünver et al., 2008).

Anticancer Evaluation of Triazole Derivatives

Certain 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were synthesized and screened for their anticancer activity against various cancer types. This study highlights the potential therapeutic applications of these derivatives in cancer treatment (Bekircan et al., 2008).

properties

Product Name

2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester

Molecular Formula

C21H25N5O5S2

Molecular Weight

491.6 g/mol

IUPAC Name

ethyl 2-[[2-[[4-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H25N5O5S2/c1-5-31-19(28)17-13(2)22-20(33-17)23-16(27)12-32-21-25-24-18(26(21)10-11-29-3)14-6-8-15(30-4)9-7-14/h6-9H,5,10-12H2,1-4H3,(H,22,23,27)

InChI Key

KFOPCWIEXWDMIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2CCOC)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester

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